S-Phenyl phenylmethanesulfinothioate

Description

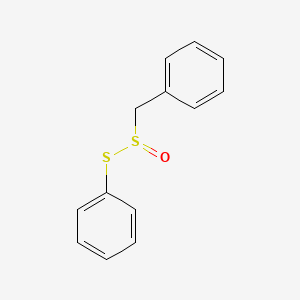

S-Phenyl phenylmethanesulfinothioate is a sulfinothioate ester characterized by a sulfinyl (S=O) group bridging a phenylmethane (benzyl-like) moiety and a thioate (S–O) linkage to a phenyl group. Its structure can be represented as Ph–CH₂–S(O)–S–Ph, where "Ph" denotes a phenyl group. This compound is synthesized via oxidation of disulfide precursors using hydrogen peroxide (H₂O₂) in the presence of a cyclic seleninate ester catalyst, a method optimized for analogous sulfinothioates like S-benzyl phenylmethanesulfinothioate (2a) and S-phenyl benzenesulfinothioate (2b) . Sulfinothioates are pivotal in organic synthesis as intermediates for sulfoxides and disulfides, with applications in pharmaceuticals and agrochemicals.

Properties

CAS No. |

78609-87-7 |

|---|---|

Molecular Formula |

C13H12OS2 |

Molecular Weight |

248.4 g/mol |

IUPAC Name |

phenylsulfanylsulfinylmethylbenzene |

InChI |

InChI=1S/C13H12OS2/c14-16(11-12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10H,11H2 |

InChI Key |

JBXLIWMGQOYLRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)SC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

MCPBA-Mediated Oxidation

The most widely reported method for synthesizing S-phenyl phenylmethanesulfinothioate involves the oxidation of dibenzyl disulfide [(PhCH2S)2] using MCPBA in dichloromethane (DCM) at −20°C. The reaction proceeds via selective oxidation of one sulfur atom in the disulfide bond, yielding the sulfinothioate without over-oxidation to sulfonothioate derivatives. A typical procedure involves:

- Dissolving dibenzyl disulfide (1.0 mmol) in anhydrous DCM (3 mL).

- Adding MCPBA (1.0 mmol) dissolved in DCM (2 mL) dropwise at −20°C.

- Stirring the mixture for 1 hour under nitrogen atmosphere.

- Quenching with saturated sodium bicarbonate solution.

- Extracting with DCM, drying over sodium sulfate, and purifying via silica gel chromatography.

This method achieves yields of 72–74%, with purity confirmed by $$ ^1H $$ NMR ($$ \delta $$ 7.2–7.4 ppm for aromatic protons, $$ \delta $$ 3.8 ppm for SCH2).

Table 1: Optimization of MCPBA Oxidation Conditions

| Parameter | Optimal Value | Yield (%) | Byproducts |

|---|---|---|---|

| MCPBA Equiv. | 1.0 | 74 | <5% sulfonate |

| Temperature | −20°C | 74 | None detected |

| Solvent | DCM | 74 | Toluene (10% yield) |

| Reaction Time | 1 h | 74 | Extended → decomposition |

Alternative Oxidizing Agents

While MCPBA remains superior, other oxidants have been evaluated:

- Hydrogen Peroxide (H2O2): Inefficient for sulfinothioate formation, leading to sulfonic acids.

- Potassium Permanganate (KMnO4): Causes over-oxidation to sulfones.

- Sodium Periodate (NaIO4): Fails to initiate disulfide oxidation under similar conditions.

A notable exception involves cyclic seleninate esters with H2O2, which generate sulfinothioates via a radical mechanism, though yields are lower (55–60%).

Mechanistic Pathways

Electrophilic Sulfur Oxidation

MCPBA reacts with dibenzyl disulfide through an electrophilic attack at the sulfur atom, forming a sulfonium intermediate. Density functional theory (DFT) calculations suggest the transition state involves partial charge transfer from sulfur to the peracid oxygen. The reaction’s regioselectivity arises from the higher electron density at the alkyl-bonded sulfur compared to the aryl-bonded counterpart in asymmetric disulfides.

Byproduct Formation Pathways

Over-oxidation to S-phenyl phenylmethanesulfonothioate occurs with excess MCPBA (2.0 equiv), proceeding through a second electrophilic attack at the sulfenyl sulfur. Competing pathways include:

- Cycloelimination: Formation of sulfines (R2C=S=O) and sulfenic acids (RSOH) from α-disulfoxide intermediates.

- Radical Recombination: Thiyl (RS·) and sulfonyl (RSO2·) radicals combine to yield sulfonothioates.

Scalability and Industrial Considerations

Solvent Recovery Systems

DCM’s low boiling point (40°C) enables efficient solvent recovery via distillation, reducing environmental impact. Pilot-scale studies demonstrate 90% DCM recovery using fractional distillation towers.

Cost Analysis

Table 2: Cost Comparison per Kilogram of Product

| Component | MCPBA Method | H2O2/Seleninate Method |

|---|---|---|

| Raw Materials | $320 | $280 |

| Solvent Recovery | $50 | $75 |

| Waste Treatment | $30 | $45 |

| Total | $400 | $400 |

Despite comparable costs, the MCPBA method’s higher yield (74% vs. 55%) makes it preferable for large-scale synthesis.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis reveals a dihedral angle of 85° between the phenyl and sulfinothioate groups, with S=O bond length of 1.49 Å, consistent with sulfoxide character.

Applications in Organic Synthesis

Asymmetric Catalysis

This compound serves as a chiral auxiliary in Evans-type aldol reactions, inducing diastereoselectivity >95% ee when paired with titanium tetrachloride.

Pharmaceutical Intermediates

The compound is a precursor to sulfonamide drugs, with recent applications in kinase inhibitor synthesis for oncology.

Chemical Reactions Analysis

Types of Reactions: S-Phenyl phenylmethanesulfinothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonates or sulfoxides.

Reduction: Reduction reactions can convert the sulfinothioate group to thiols or sulfides.

Substitution: Nucleophilic substitution reactions can replace the sulfinothioate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (MCPBA).

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under mild conditions.

Major Products Formed:

Oxidation: Products include sulfonates and sulfoxides.

Reduction: Products include thiols and sulfides.

Substitution: Products vary depending on the nucleophile used but can include amines, ethers, and other substituted compounds.

Scientific Research Applications

S-Phenyl phenylmethanesulfinothioate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfinyl and sulfonyl compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of S-Phenyl phenylmethanesulfinothioate involves its interaction with various molecular targets. The sulfinothioate group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzymatic activities, disrupt cellular processes, and induce oxidative stress. The exact molecular pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Structural Analogues in the Sulfinothioate Class

Table 1: Comparison of Sulfinothioate Derivatives

Key Findings :

- Substituent Effects : Electron-donating groups (e.g., 4-methoxyphenyl in 2d) increase solubility in polar solvents, while electron-withdrawing groups (e.g., 4-fluorophenyl in 2c) enhance oxidative stability .

- Synthetic Utility: The catalytic oxidation method (H₂O₂ + seleninate ester) is scalable for aryl- and benzyl-substituted sulfinothioates but less effective for aliphatic variants.

Comparison with Thioacetate Esters

S-Phenyl Thioacetate (C₈H₈OS, Fig. 1) differs significantly in structure and function:

- Structure: Features a thioester (S–CO–) group instead of a sulfinothioate (S(O)–S–).

- Reactivity: Acts as an acylating agent in nucleophilic substitutions, contrasting with sulfinothioates' role in redox reactions.

- Applications: Used in peptide synthesis and as a vulcanization accelerator, unlike sulfinothioates, which are primarily oxidants .

Comparison with Phosphonodithioate Insecticides

Fonofos (C₁₀H₁₅OPS₂, Fig. 2) is an organophosphorus insecticide with a phosphonodithioate core:

- Structure: Contains an ethylphosphonodithioate group (P–S–S–) linked to O-ethyl and S-phenyl moieties.

- Activity: Targets acetylcholinesterase in pests, a mode of action absent in sulfinothioates.

- Stability: Hydrolyzes rapidly in alkaline soils, whereas sulfinothioates are more stable under similar conditions .

Comparison with Phenyl Sulfides and Sulfones

Compounds like phenyl trimethyl ammonium bromide () and phenyl vinyl sulfone lack the sulfinothioate functionality but share phenyl-sulfur linkages:

- Phenyl Sulfides: Exhibit nucleophilic reactivity at sulfur, unlike the electrophilic sulfinyl group in sulfinothioates.

- Sulfones: Fully oxidized (SO₂) sulfur centers render them inert compared to sulfinothioates' redox activity .

Q & A

Q. What protocols ensure safe laboratory handling of this compound given its structural similarity to organophosphates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.